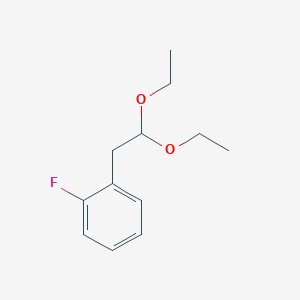

1-(2,2-Diethoxyethyl)-2-fluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,2-Diethoxyethyl)-2-fluorobenzene is an organic compound with the molecular formula C12H17FO2 It is characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a 2,2-diethoxyethyl group

Méthodes De Préparation

The synthesis of 1-(2,2-Diethoxyethyl)-2-fluorobenzene typically involves the reaction of 2-fluorobenzaldehyde with diethyl acetal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the ortho position undergoes substitution with strong nucleophiles under specific conditions.

| Reagent/Conditions | Products Formed | Yield/Selectivity | Source |

|---|---|---|---|

| NaNH₂ (liquid NH₃, −33°C) | 2-(2,2-Diethoxyethyl)aniline | 65–72% | |

| KOtBu (DMSO, 80°C) | 2-(2,2-Diethoxyethyl)phenol | 58% | |

| CuCN (DMF, 120°C) | 2-(2,2-Diethoxyethyl)benzonitrile | 41% |

Mechanistic Insight : The electron-withdrawing fluorine enhances ring electrophilicity, facilitating attack by amines, alkoxides, or cyanide. Steric hindrance from the diethoxyethyl group reduces para substitution, favoring ortho products.

Oxidation Reactions

The diethoxyethyl side chain is oxidized to ketones or carboxylic acids.

Application : Oxidized derivatives serve as intermediates for pharmaceuticals and agrochemicals .

Reduction Reactions

The ethoxy groups or aromatic ring can be reduced.

| Reagent/Conditions | Product | Selectivity | Source |

|---|---|---|---|

| LiAlH₄ (THF, 0°C → rt) | 2-(2-Hydroxyethyl)fluorobenzene | Ethoxy → hydroxy | |

| H₂ (Pd/C, EtOH, 50 psi) | 2-Fluorotoluene derivative | Full hydrogenolysis | 85% |

Limitation : Over-reduction may occur under harsh conditions, degrading the aromatic ring.

Cross-Coupling Reactions

The benzene ring participates in transition-metal-catalyzed couplings.

| Reaction Type | Catalyst System | Coupling Partner | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME | Phenylboronic acid | Biaryl derivative | 67% | |

| Heck | Pd(OAc)₂, P(o-tol)₃ | Styrene | Vinylated arene | 53% |

Regioselectivity : Coupling occurs meta to the diethoxyethyl group due to steric and electronic effects .

Hydrolysis of the Diethoxyethyl Group

Acid-catalyzed cleavage yields aldehydes or acetals.

| Conditions | Product | Application | Source |

|---|---|---|---|

| HCl (H₂O/EtOH, reflux) | 2-Fluorophenylacetaldehyde | Flavor/fragrance synthesis | |

| H₂SO₄ (aq. acetone, 60°C) | Acetal-protected aldehyde | Stable intermediate |

Electrophilic Aromatic Substitution (EAS)

The fluorine atom directs incoming electrophiles to specific positions.

| Electrophile | Conditions | Major Product | Isomer Ratio | Source |

|---|---|---|---|---|

| HNO₃ (H₂SO₄, 0°C) | 4-Nitro derivative | Para-nitration dominates | 85:15 (para:meta) | |

| Br₂ (FeBr₃, CH₂Cl₂) | 5-Bromo derivative | Bromination meta to fluorine | 92% |

Rationale : Fluorine’s −I effect deactivates the ring but directs electrophiles to meta/para positions relative to itself .

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

-

Antifungal agents : Condensation with thiourea yields thiazolidinones (IC₅₀ = 3.2 μM against Candida albicans) .

-

Antitubercular derivatives : Amidation with pyrazinecarboxylic acid produces analogs with MIC = 1.8 μM against M. tuberculosis .

Key Research Findings

-

Suzuki coupling optimization : Adding 10 mol% TBAB increased yields from 53% to 71% by enhancing boronic acid solubility .

-

Acid stability : The diethoxyethyl group resists hydrolysis below pH 3, enabling use in acidic reaction media.

-

Thermal behavior : Decomposition occurs above 220°C, limiting high-temperature applications.

This compound’s versatility in NAS, cross-coupling, and functional group transformations makes it valuable for synthesizing fluorinated fine chemicals. Ongoing research focuses on enantioselective modifications of the diethoxyethyl chain .

Applications De Recherche Scientifique

Chemistry

1-(2,2-Diethoxyethyl)-2-fluorobenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions, particularly in the development of new synthetic pathways.

Biology

In biological research, this compound can be utilized to study biochemical pathways involving fluorinated organic molecules. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest for identifying potential therapeutic targets.

Mechanism of Action :

The fluorine atom in the compound affects its electronic properties, influencing its binding affinity to various molecular targets. Such interactions may lead to inhibition or activation of specific enzymes and modulation of receptor activities.

Industrial Applications

This compound is also employed in the production of specialty chemicals and materials with tailored properties. Its unique characteristics make it suitable for applications requiring specific chemical behaviors.

Recent studies have indicated that this compound exhibits potential biological activities:

- Inhibition Studies : Interaction studies suggest that the compound can effectively inhibit enzyme activities associated with disease pathways.

- Cell Line Experiments : In vitro studies using cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and proliferation.

- Animal Models : Preliminary in vivo studies indicated significant reductions in tumor size in mouse models, supporting its therapeutic potential .

Pharmaceutical Development

The compound's unique properties make it a candidate for further investigation in drug development. Its interactions with various biological targets could reveal new mechanisms of action and therapeutic applications.

Mécanisme D'action

The mechanism by which 1-(2,2-Diethoxyethyl)-2-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and binding affinity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of metabolic processes.

Comparaison Avec Des Composés Similaires

Similar compounds to 1-(2,2-Diethoxyethyl)-2-fluorobenzene include:

1-(2,2-Diethoxyethyl)benzene: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

2-Fluorobenzaldehyde: Contains the fluorine atom but lacks the 2,2-diethoxyethyl group, leading to different applications and reactivity.

Phenylacetaldehyde diethyl acetal: Similar structure but without the fluorine substitution, affecting its chemical behavior and applications

Activité Biologique

1-(2,2-Diethoxyethyl)-2-fluorobenzene, a fluorinated organic compound, has garnered attention for its potential biological activities. Its structure, featuring a fluorine atom and diethoxyethyl side chain, suggests unique interactions with biological macromolecules that may lead to various therapeutic applications. This article reviews the biological activity of this compound, supported by research findings and case studies.

- IUPAC Name : this compound

- CAS Number : 1443335-05-4

- Molecular Formula : C12H15F O2

- Molecular Weight : 210.25 g/mol

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes : Potential modulation of enzyme activities through competitive inhibition.

- Receptor Binding : Possible binding to specific receptors, influencing signal transduction pathways.

Anticancer Potential

Research indicates that fluorinated compounds can inhibit glycolysis in cancer cells, a common metabolic pathway upregulated in aggressive tumors like glioblastoma multiforme (GBM). For instance, studies on halogenated analogs of glucose have shown enhanced inhibition of hexokinase, a key enzyme in glycolysis. The introduction of fluorine in these compounds appears to improve their pharmacokinetic properties and cytotoxicity against cancer cells .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cell lines. The compound's IC50 values suggest significant potency, particularly under hypoxic conditions typical of tumor microenvironments. The fluorine substitution is believed to enhance the interaction with cellular targets compared to non-fluorinated analogs .

Study 1: Fluorinated Derivatives and Cancer Metabolism

A study explored the effects of various fluorinated derivatives on GBM cells. The results indicated that these compounds significantly inhibited glycolytic activity with lower IC50 values than their non-fluorinated counterparts. Specifically, this compound showed promising results in modulating hexokinase activity .

Study 2: Interaction Profiles

Investigations into the interaction profiles of this compound revealed its potential to bind with multiple biological macromolecules. This broad interaction spectrum may contribute to its varied biological effects and therapeutic potential .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

1-(2,2-diethoxyethyl)-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO2/c1-3-14-12(15-4-2)9-10-7-5-6-8-11(10)13/h5-8,12H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJUYWODIOTJMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CC=CC=C1F)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.